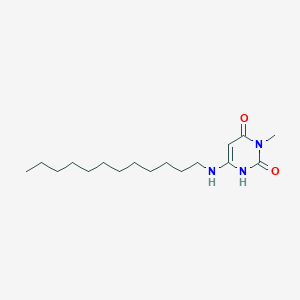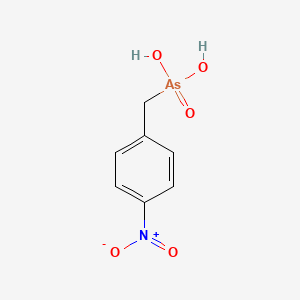![molecular formula C10H19N B14421069 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-62-5](/img/structure/B14421069.png)
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through several methods. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This method includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: More saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit protease-activated receptor 1 (PAR1), which is involved in thrombotic cardiovascular events . The compound’s structure allows it to interact with the active site of the receptor, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Similar structure but without the methyl groups.
Cyclopenta[c]pyridine derivatives: Various derivatives with different substituents on the cyclopentane or piperidine rings.
Uniqueness
2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Número CAS |
87401-62-5 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-3-4-9-7-11(2)6-5-10(8)9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
IBFLXMPUXTYPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1CCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


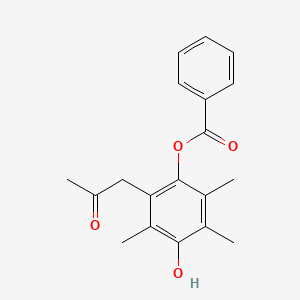
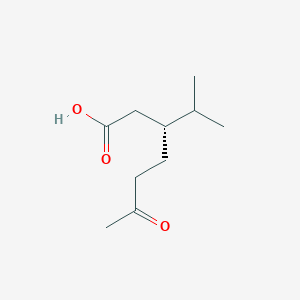
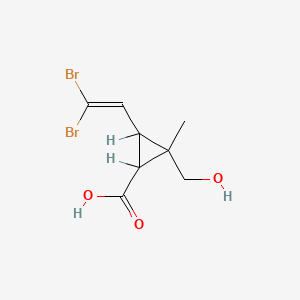




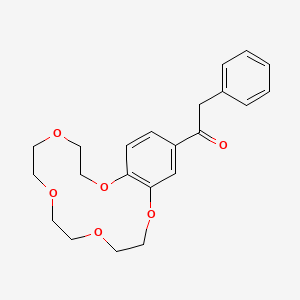

![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
